![molecular formula C17H15NO5 B6423838 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate CAS No. 390393-13-2](/img/structure/B6423838.png)
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate
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Overview
Description
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate is a chemical compound with a complex structure that includes a benzodioxole ring and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 3,4-methylenedioxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzodioxole derivatives: Compounds such as 2-[(2H-1,3-benzodioxole-5-carbonyl)amino]phenyl 4-fluorobenzene-1-sulfonate and N-(2-Carbamoylphenyl)-6-nitroso-1,3-benzodioxole-5-carboxamide.
Indole derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Uniqueness
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11-2-4-12(5-3-11)17(20)21-9-16(19)18-13-6-7-14-15(8-13)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJFOXRDJFKIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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